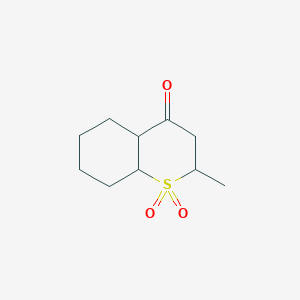![molecular formula C14H12N4O6S B3820185 N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B3820185.png)
N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline
Descripción general
Descripción
N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline is a compound that belongs to the class of nitroaromatic compounds. These compounds are known for their diverse applications in various fields such as dyes, solvents, chemical intermediates, polymers, pesticides, and explosives . The presence of the nitro group in the aromatic ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline typically involves the nitration of aniline derivatives followed by a series of chemical reactions to introduce the sulfanyl and ethyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the aromatic ring . Industrial production methods may involve large-scale nitration processes followed by purification steps to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These effects may include the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline can be compared with other nitroaromatic compounds such as:
2,4,6-Trinitroaniline: Known for its use in explosives and dyes.
2,4-Dinitrophenylhydrazine: Used in analytical chemistry for the detection of carbonyl compounds.
Nitrobenzene: Utilized in the production of aniline and other chemicals.
Propiedades
IUPAC Name |
N-[2-(2,4,6-trinitrophenyl)sulfanylethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6S/c19-16(20)11-8-12(17(21)22)14(13(9-11)18(23)24)25-7-6-15-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXUDGASDWXPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCSC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-methyl-8-[(3-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}propanenitrile](/img/structure/B3820107.png)
![diethyl 2,2'-[3-(4-chlorophenyl)-9-methyl-6,8-dioxo-8,9-dihydro[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl]diacetate](/img/structure/B3820112.png)

![2,4-dinitro-N-[(E)-(2,3,4-trimethylcyclopent-2-en-1-ylidene)amino]aniline](/img/structure/B3820128.png)

![2-[[2-(Dibutylamino)acetyl]-methylamino]benzamide](/img/structure/B3820144.png)
![8-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3820149.png)
![4-(2-methoxyethoxy)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3820162.png)






